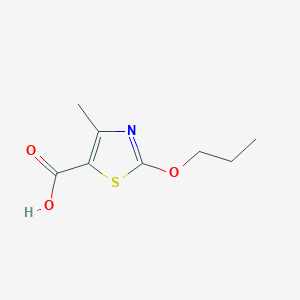

4-Methyl-2-propoxy-1,3-thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

4-methyl-2-propoxy-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-3-4-12-8-9-5(2)6(13-8)7(10)11/h3-4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRQAWOHYZGYNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=C(S1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Thiazole derivatives have been reported to interact with various biological targets, such as dna and topoisomerase ii . This interaction can result in DNA double-strand breaks, leading to cell cycle arrest and ultimately, cell death

Biochemical Pathways

Thiazole derivatives have been implicated in various biological processes, including the inhibition of bacterial growth

Result of Action

As mentioned earlier, thiazole derivatives can cause DNA double-strand breaks and cell cycle arrest, leading to cell death . .

Action Environment

It is known that the compound is stable under normal conditions, but it may decompose under high temperature and acidic conditions . The compound is soluble in water, alcohol, and ketone solvents , which could potentially influence its action and efficacy

Biological Activity

4-Methyl-2-propoxy-1,3-thiazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a thiazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

Antioxidant Activity

Research has indicated that derivatives of thiazole compounds, including this compound, exhibit antioxidant properties. For instance, studies have shown that certain thiazole derivatives possess xanthine oxidase inhibitory activity, a crucial mechanism in reducing oxidative stress in cells. The compound demonstrated moderate xanthine oxidase inhibitory activity with an IC50 value of approximately 8.1 µM, comparable to established inhibitors like febuxostat .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have indicated that it exhibits activity against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were reported to range from 3.91 to 62.5 µg/mL against Staphylococcus aureus and other pathogens . This suggests potential applications in treating infections caused by resistant bacterial strains.

Anticancer Potential

The anticancer activity of thiazole derivatives has been a significant focus in recent research. For example, compounds similar to this compound have shown cytotoxic effects on various cancer cell lines. In particular, thiazole derivatives have been reported to induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of xanthine oxidase, thereby reducing the production of reactive oxygen species (ROS) and contributing to its antioxidant effects.

- Cell Cycle Modulation : Research indicates that thiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis through the activation of caspases .

Research Findings and Case Studies

A comprehensive review of literature reveals several studies highlighting the biological activities of thiazole compounds:

Scientific Research Applications

Pharmaceutical Applications

1.1 Febuxostat Synthesis

The most notable application of 4-Methyl-2-propoxy-1,3-thiazole-5-carboxylic acid is as a key intermediate in the synthesis of Febuxostat (Uloric), a xanthine oxidase inhibitor. Febuxostat is primarily used for managing high uric acid levels in patients with gout. The synthesis process involves several steps where this compound is transformed into the final pharmaceutical product.

Synthesis Process Overview

The synthesis of Febuxostat from this compound typically follows these steps:

- Formation of Ethyl Ester : The compound is first converted into its ethyl ester form.

- Cyanation Reaction : The ethyl ester undergoes cyanation to introduce a cyano group.

- Hydrolysis : The resulting compound is hydrolyzed to yield Febuxostat.

This process not only highlights the compound's utility but also emphasizes the need for high purity and yield during synthesis to ensure pharmaceutical efficacy and safety .

Chemical Properties and Structure

The molecular formula of this compound is , with a molecular weight of approximately 185.24 g/mol. Its structure features a thiazole ring, which is crucial for its biological activity and interaction with enzymes involved in purine metabolism.

Case Studies on Efficacy

Numerous studies have been conducted to evaluate the efficacy of Febuxostat derived from this compound:

- Clinical Trials : Clinical trials have demonstrated that Febuxostat effectively lowers serum uric acid levels compared to traditional therapies like allopurinol, providing an alternative for patients who are intolerant to conventional treatments.

- Comparative Studies : Research comparing Febuxostat with other medications has shown it to be effective in maintaining lower uric acid levels over extended periods, thus reducing the frequency of gout attacks .

Safety and Regulatory Aspects

The regulatory approval for Febuxostat by health authorities such as the FDA underscores the importance of rigorous testing and validation of compounds like this compound in pharmaceutical applications. Safety profiles established during clinical trials have confirmed its suitability for patient use under prescribed conditions.

Comparison with Similar Compounds

Structural Analogues with Alkoxy Substituents

2-Isopropoxy-4-methyl-1,3-thiazole-5-carboxylic acid (CAS 1374407-95-0)

- Structure : Differs in the alkoxy group (isopropoxy vs. propoxy), introducing branching at the oxygen-bearing carbon.

- Molecular Formula: C₈H₁₁NO₃S (vs. C₈H₁₁NO₃S for the propoxy variant).

- Properties : Increased steric hindrance from the isopropyl group may reduce solubility in polar solvents compared to the linear propoxy chain .

Febuxostat (2-(3-cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid)

- Structure: Incorporates a phenyl ring with cyano and isobutoxy groups, linked to the thiazole core.

- Activity : A clinically approved xanthine oxidase inhibitor for gout treatment. The phenyl and isobutoxy groups enhance binding affinity to the enzyme’s active site compared to simpler alkoxy substituents .

| Compound | Substituent (Position 2) | Molecular Weight | Key Biological Activity |

|---|---|---|---|

| Target compound | Propoxy | ~201.24 (calc.) | Under investigation |

| 2-Isopropoxy analog | Isopropoxy | 201.24 | Not reported |

| Febuxostat | Isobutoxyphenyl | 316.37 | Xanthine oxidase inhibition |

Derivatives with Aromatic and Heteroaromatic Substituents

4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (CAS 33763-20-1)

- Structure : Phenyl group at position 2 instead of propoxy.

- No direct biological data available, but similar scaffolds are explored in drug discovery .

4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid (CAS 216959-92-1)

- Structure : Pyrazine ring at position 2, introducing nitrogen atoms for hydrogen bonding.

Functional Group Variations Impacting Bioactivity

2-(Substituted benzylamino)-4-methylthiazole-5-carboxylic acids

- Structure: Benzylamino group replaces alkoxy at position 2.

- Activity: Demonstrated xanthine oxidase inhibition (IC₅₀ values: 0.12–1.84 μM) and free radical scavenging. The amino spacer enhances flexibility, improving enzyme binding compared to rigid alkoxy-linked analogs .

2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid

- Structure : Bromine atom at position 2.

- Applications : Halogenation increases molecular weight (222.09 g/mol) and electrophilicity, making it a versatile intermediate for cross-coupling reactions .

Physicochemical and Computational Comparisons

- Solubility : Propoxy and isopropoxy derivatives likely exhibit moderate solubility in organic solvents due to their alkoxy chains. In contrast, phenyl-substituted analogs are less polar.

- Hydrogen Bonding: Carboxylic acid at position 5 acts as a hydrogen bond donor, critical for interactions in biological systems. Derivatives with additional H-bond acceptors (e.g., pyrazine) may show enhanced binding .

- Topological Polar Surface Area (TPSA): Target compound (estimated): ~87.7 Ų (similar to isopropoxy analog) . Febuxostat: Higher TPSA due to the phenyl-cyano group, influencing membrane permeability.

Preparation Methods

Preparation of 4-(2-Methylpropoxy)-1,3-benzenedicarbonitrile Intermediate

- Starting Material: 4-cyano phenol or 4-hydroxy-3-bromobenzaldehyde derivatives.

- Bromination: Brominating 4-cyano phenol with brominating agents (e.g., N-bromosuccinimide) in the presence of catalysts and solvents such as methylene chloride.

- Alkylation: Reacting the hydroxy group with isobutyl bromide (2-methylpropyl bromide) in the presence of bases like potassium carbonate in solvents such as dimethylformamide (DMF) at 80–85°C for several hours to form the 2-methylpropoxy ether.

Formation of the Thiazole Ring

- Thioacetamide Reaction: The cyano-substituted phenyl intermediate is treated with thioacetamide to form the corresponding thiobenzamide.

- Cyclization: Heating with 2-chloroacetoacetate ethyl ester induces ring closure to form the thiazole ring bearing an ethyl ester group at position 5.

- Reduction and Diazotization (if applicable): For related compounds, nitro groups are reduced and further functionalized, but for this compound, the primary focus is on ring formation and substituent installation.

Hydrolysis to Carboxylic Acid

- The ethyl ester of the thiazole-5-carboxylate is hydrolyzed under basic conditions (e.g., sodium hydroxide or potassium hydroxide in aqueous or mixed solvents) to yield the free carboxylic acid.

Detailed Process Parameters and Optimization

| Step | Reagents/Conditions | Solvents | Temperature | Notes/Outcome |

|---|---|---|---|---|

| Bromination | N-Bromosuccinimide or other brominating agents | Methylene chloride, hydrocarbons | Ambient to reflux | Selective bromination at 3-position; catalyst presence enhances yield |

| Alkylation (Ether Formation) | Isobutyl bromide, potassium carbonate/base | Dimethylformamide (DMF) | 80–85°C, 5 hours | High conversion to 2-methylpropoxy ether; potassium carbonate preferred base |

| Thiobenzamide Formation | Thioacetamide | Polar aprotic solvents | Reflux | Formation of thiobenzamide intermediate |

| Cyclization | 2-Chloroacetoacetate ethyl ester | Ester solvents (ethyl acetate) | Reflux | Efficient ring closure forming thiazole ring |

| Hydrolysis | Sodium hydroxide or potassium hydroxide | Water or mixed solvents | 50–100°C | Complete conversion of ester to carboxylic acid; reaction time optimized for purity |

Research Findings and Improvements

Environmental Considerations: Earlier methods used polyphosphoric acid (PPA) for cyclization, generating viscous reaction mixtures and phosphorus-containing waste. Newer processes avoid PPA, opting for milder bases and solvents to reduce environmental impact and improve stirring and scalability.

Base and Solvent Selection: Inorganic bases such as potassium carbonate and sodium hydroxide are preferred for alkylation and hydrolysis steps. Solvents include esters, ethers, hydrocarbons, and polar aprotic solvents, with mixtures tailored for solubility and reaction efficiency.

Yield and Purity: Optimized processes report yields up to 90% for intermediates and final products with purity exceeding 98% by HPLC analysis.

Polymorph Control: The final acid can exist in multiple polymorphic forms, which are controlled by recrystallization conditions using mixed solvents like methanol-water or 2-propanol-water systems. This affects the physical properties and stability of the compound.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Advantages | Challenges/Notes |

|---|---|---|---|

| Bromination | N-Bromosuccinimide, catalyst, methylene chloride | Selective substitution, high yield | Requires control to avoid over-bromination |

| Alkylation | Isobutyl bromide, K2CO3, DMF | Efficient ether formation | Requires dry conditions for best yield |

| Thiobenzamide Formation | Thioacetamide, reflux | Good conversion to thiobenzamide | Sensitive to moisture |

| Cyclization | 2-Chloroacetoacetate ethyl ester, reflux | Clean ring closure, good yield | Earlier methods used PPA, now avoided |

| Hydrolysis | NaOH or KOH, aqueous or mixed solvents | Complete ester hydrolysis | Reaction time and temperature critical |

| Polymorph Control | Recrystallization in MeOH/H2O or 2-PrOH/H2O | Stable polymorphs for formulation | Requires precise solvent ratio and temp |

Q & A

Basic: What are the standard synthetic routes for 4-methyl-2-propoxy-1,3-thiazole-5-carboxylic acid?

Answer:

The synthesis typically involves condensation reactions of thiazole precursors with propoxy and carboxylic acid moieties. For example:

- Step 1: React 2-aminothiazole derivatives with propylating agents (e.g., propyl bromide) under basic conditions (K₂CO₃/DMF) to introduce the propoxy group .

- Step 2: Oxidize the methyl group at position 4 to a carboxylic acid using reagents like KMnO₄ or H₂O₂ in acidic media .

- Step 3: Purify via recrystallization (e.g., acetic acid/water mixtures) and confirm purity via HPLC or melting point analysis .

Advanced: How can discrepancies between experimental and computational NMR data be resolved?

Answer:

Discrepancies often arise from solvent effects , tautomerism , or conformational flexibility . Mitigation strategies include:

- Solvent standardization : Use deuterated solvents matching computational settings (e.g., DMSO-d₆ vs. gas-phase DFT calculations) .

- Dynamic NMR studies : Analyze temperature-dependent spectra to identify tautomeric equilibria .

- DFT refinement : Optimize computational models using hybrid functionals (B3LYP/6-311+G(d,p)) and explicit solvent simulations .

- Cross-validation : Compare with X-ray crystallography data (e.g., SHELX-refined structures) to confirm bond lengths/angles .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

Key methods include:

- 1H/13C NMR : Assign thiazole ring protons (δ 6.5–8.5 ppm) and carboxylic acid protons (broad δ 12–14 ppm) .

- IR spectroscopy : Identify carboxylic acid C=O stretches (~1700 cm⁻¹) and thiazole C=N vibrations (~1600 cm⁻¹) .

- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of CO₂ from the carboxylic acid group) .

- X-ray diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks using SHELXL .

Advanced: How can reaction conditions be optimized to minimize by-products in thiazole synthesis?

Answer:

Optimization involves:

- Catalyst screening : Use Pd(OAc)₂ for coupling reactions to reduce halogenated by-products .

- Temperature control : Maintain reflux at 80–100°C in acetic acid to prevent decarboxylation .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Stoichiometric adjustments : Use 1.1 equivalents of 3-formyl-indole derivatives to drive reactions to completion .

Basic: What biological targets or activities are associated with this compound?

Answer:

Structurally analogous thiazoles exhibit:

- Enzyme inhibition : Binding to xanthine oxidase (e.g., Febuxostat derivatives) for gout treatment .

- Antimicrobial activity : Disruption of bacterial cell wall synthesis via interaction with penicillin-binding proteins .

- Anticancer potential : Modulation of apoptosis pathways (e.g., caspase-3 activation) .

Advanced: How can crystallographic data resolve ambiguities in stereochemical assignments?

Answer:

- SHELX refinement : Use Olex2 or SHELXL for high-resolution data (R-factor < 5%) to assign absolute configurations .

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., hydrogen bonds between carboxylic acid and thiazole N) .

- Twinned data correction : Apply TWINABS for cases of pseudo-merohedral twinning .

Basic: What are the stability considerations for this compound under storage?

Answer:

- Light sensitivity : Store in amber glass at –20°C to prevent photodegradation of the thiazole ring .

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the carboxylic acid group .

- pH stability : Maintain neutral pH (6–8) in solution to prevent decarboxylation or tautomerization .

Advanced: What strategies validate the purity of synthetic batches in absence of commercial standards?

Answer:

- Combined chromatography : Use orthogonal HPLC methods (C18 and HILIC columns) with UV/ELSD detection .

- Elemental analysis : Match calculated vs. observed C/H/N/S percentages (deviation < 0.4%) .

- Spiking experiments : Compare retention times with structurally related thiazoles (e.g., 4-cyclopropyl analogs) .

Basic: How is the propoxy group’s orientation confirmed in the thiazole ring?

Answer:

- NOESY NMR : Detect through-space correlations between propoxy CH₃ and thiazole C-H protons .

- X-ray crystallography : Resolve dihedral angles between the propoxy chain and thiazole plane .

Advanced: What computational tools predict bioavailability and toxicity profiles?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.